molecular formula C23H35NO6 B4040260 3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

Cat. No.: B4040260
M. Wt: 421.5 g/mol
InChI Key: VRNSJYZVENHKHX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is a complex organic compound with a unique structure that combines a piperidine ring with various functional groups

Scientific Research Applications

3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The phenoxy and ethoxy groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,2,4-trithiolane: Shares a similar structural motif but differs in its sulfur-containing ring.

    Omeprazole: Contains a similar piperidine ring but has different functional groups and applications.

    Benzene, 4-ethyl-1,2-dimethyl-: Similar in terms of the aromatic ring structure but lacks the piperidine and ethoxy groups.

Uniqueness

3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid is unique due to its specific combination of functional groups and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO2.C2H2O4/c1-5-6-20-14-17(2)7-8-21(20)24-12-11-23-10-9-22-15-18(3)13-19(4)16-22;3-1(4)2(5)6/h5,7-8,14,18-19H,1,6,9-13,15-16H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNSJYZVENHKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOCCOC2=C(C=C(C=C2)C)CC=C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 2
3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 3
3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 4
3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 5
3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Reactant of Route 6
3,5-Dimethyl-1-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]piperidine;oxalic acid

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